Phenyl 2-chloropropanoate
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Overview
Description
Phenyl 2-chloropropanoate is an organic compound with the molecular formula C9H9ClO2 It is an ester derived from 2-chloropropanoic acid and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with phenol. This reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 2-chloropropanoic acid and phenol are reacted in the presence of a catalyst under controlled temperature and pressure conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Substitution: Phenyl 2-aminopropanoate or phenyl 2-methoxypropanoate.
Reduction: Phenyl 2-chloropropanol.
Oxidation: Nitro-phenyl 2-chloropropanoate or sulfonyl-phenyl 2-chloropropanoate.
Scientific Research Applications
Phenyl 2-chloropropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 2-chloropropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed to release 2-chloropropanoic acid and phenol, which can further participate in various biochemical pathways. The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl 2-chloropropanoate: C9H9ClO2
Phenyl 2-bromopropanoate: C9H9BrO2
Phenyl 2-iodopropanoate: C9H9IO2
Phenyl 2-fluoropropanoate: C9H9FO2
Uniqueness
This compound is unique due to its specific reactivity profile, particularly the presence of the chlorine atom, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds .
Properties
CAS No. |
54225-09-1 |
---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
phenyl 2-chloropropanoate |
InChI |
InChI=1S/C9H9ClO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
PTFWCFRZCGETRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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